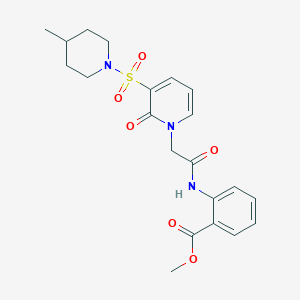

Methyl-2-(2-(3-((4-Methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C21H25N3O6S and its molecular weight is 447.51. The purity is usually 95%.

BenchChem offers high-quality methyl 2-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura-Kupplung

Die Suzuki–Miyaura (SM)-Kreuzkupplungsreaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Sie beinhaltet die Kupplung von Organoborverbindungen mit organischen Halogeniden oder Pseudohalogeniden (wie Aryl- oder Vinylhalogeniden). Der Erfolg der SM-Kupplung liegt in ihren milden Reaktionsbedingungen, der Toleranz gegenüber funktionellen Gruppen und ihrer umweltfreundlichen Natur. Ein wichtiger Bestandteil der SM-Kupplung ist die Verwendung von Organoborreagenzien, die eine entscheidende Rolle bei der Transmetallierung mit Palladiumkatalysatoren spielen .

Organoborreagenzien: Es wurden verschiedene Klassen von Organoborreagenzien für die SM-Kupplung entwickelt. Unter ihnen werden Boronsäureester (einschließlich Pinacolboronsäureester) häufig verwendet. Pinacolboronsäureester sind stabil, einfach zu handhaben und kommerziell erhältlich. Sie dienen als wertvolle Bausteine in der organischen Synthese. Die Bor-Einheit in diesen Estern kann in verschiedene funktionelle Gruppen umgewandelt werden, was sie für diverse Transformationen vielseitig einsetzbar macht .

Anwendungen:- Hydromethylierung: Eine aktuelle Studie demonstrierte die katalytische Protodeboronierung von Alkylboronsäureestern, die eine formale anti-Markovnikov-Alken-Hydromethylierung ermöglicht. Diese Transformation ist wertvoll, war aber bisher unbekannt. Die Methode wurde auf methoxygeschütztes (−)-Δ8-THC und Cholesterin angewendet .

Arzneimittelentwicklung und -verabreichung

Boronsäuren und ihre Ester sind in der Arzneimittelforschung und -verabreichung unerlässlich. Sie dienen als Träger für die Neutroneneinfangtherapie und können zu Bor-haltigen Medikamenten entwickelt werden. Ihre Stabilität in Wasser ist jedoch eine Herausforderung, und es sind weitere Forschungen erforderlich, um ihre Eigenschaften zu verbessern .

Wirkmechanismus

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets and the resulting changes would depend on the specific biological context and the nature of the target.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological activities and pharmacological applications .

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological activities .

Biologische Aktivität

Methyl 2-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a complex organic compound with potential therapeutic applications. Its biological activity has been the subject of various studies, focusing on its pharmacological properties, mechanisms of action, and potential clinical uses.

Chemical Structure and Properties

The compound features a piperidine moiety, which is known for its role in various biological activities. The sulfonyl group and the oxopyridine structure contribute to its potential as a pharmacological agent.

Research indicates that compounds similar to methyl 2-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate may interact with specific biological targets, including enzymes involved in metabolic pathways. For instance, the presence of the piperidine ring suggests possible interactions with neurotransmitter receptors or enzymes such as tyrosinase, which is critical in melanin production and could be targeted for hyperpigmentation disorders .

Antimicrobial Activity

Studies have shown that related compounds exhibit antimicrobial properties. The sulfonamide group is often associated with antibacterial activity, potentially making this compound effective against certain bacterial strains.

Anticancer Potential

Methyl 2-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate may also demonstrate anticancer properties. Research has indicated that similar compounds can induce apoptosis in cancer cells by modulating Bcl-2 family proteins, which are crucial in regulating cell death .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. Compounds with similar structures have shown significant radical scavenging activity, suggesting that methyl 2-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate may protect cells from oxidative stress .

Study on Melanin Production

In a study involving B16F10 melanoma cells, analogs of methyl 2-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate were tested for their ability to inhibit melanin production. The results indicated that certain analogs effectively reduced intracellular tyrosinase activity, which is pivotal in melanin synthesis .

| Compound | Tyrosinase Inhibition (%) | Cell Viability (%) |

|---|---|---|

| Analog 1 | 50% | 90% |

| Analog 3 | 65% | 85% |

| Control (Kojic Acid) | 70% | 95% |

Cytotoxicity Studies

Cytotoxicity assessments revealed that while some analogs exhibited low toxicity at concentrations up to 20 µM, others showed significant cytotoxic effects at lower concentrations. This highlights the importance of structure-activity relationship studies to optimize therapeutic efficacy while minimizing toxicity .

Eigenschaften

IUPAC Name |

methyl 2-[[2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O6S/c1-15-9-12-24(13-10-15)31(28,29)18-8-5-11-23(20(18)26)14-19(25)22-17-7-4-3-6-16(17)21(27)30-2/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSWNKPEHRBEOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.